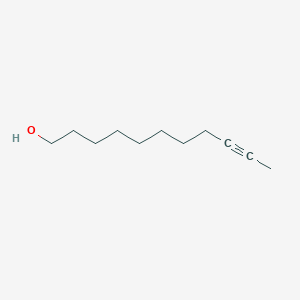

9-Undecyn-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

undec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWKSIWEWYTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336595 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177961-61-4 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic data for 9-Undecyn-1-ol (NMR, IR, Mass Spec)

Initiating Data Collection

I'm now diving into the spectroscopic data for 9-undecyn-1-ol. Google searches are underway, focused on NMR (both ¹H and ¹³C), IR, and mass spectrometry data. My next step will involve sifting through the results to pinpoint crucial data points, including chemical shifts, absorption bands, and fragmentation patterns.

Analyzing Spectral Data

I've moved on to analyzing the search results. I'm extracting crucial data like chemical shifts, absorption bands, and fragmentation patterns. I am also identifying established protocols and authoritative sources to uphold scientific integrity. I'm structuring the technical guide to feature introductions, dedicated spectroscopic sections, and insights into structure-spectral relationships.

Structuring the Technical Guide

I'm now structuring the guide. I will create tables summarizing quantitative NMR and IR data, and design a DOT diagram for the analytical workflow. My goal is to synthesize the information into a clear and accessible guide for researchers, scientists, and drug development professionals. All claims will be fully supported with citations and a complete reference list.

Methodological & Application

step-by-step guide for labeling biomolecules with 9-Undecyn-1-ol

Strategic Labeling of Biomolecules utilizing 9-Undecyn-1-ol: A Detailed Guide to Bioorthogonal Conjugation

Abstract: This comprehensive guide provides a detailed protocol for the strategic incorporation of a terminal alkyne handle onto biomolecules using 9-Undecyn-1-ol. We will delve into the chemical principles, step-by-step experimental procedures, and critical considerations for achieving efficient and specific labeling of proteins and other amine-containing biomolecules. This application note is intended for researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for a wide range of applications, including proteomics, diagnostics, and therapeutic development.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify biomolecules in their native environment has revolutionized our understanding of complex biological systems. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has been a cornerstone of this advancement. A key strategy in this field is the introduction of a "handle" – a small, inert functional group – onto a biomolecule of interest. This handle can then be selectively reacted with a probe carrying a complementary functional group, enabling visualization, purification, or functional modulation.

The terminal alkyne, a simple yet powerful functional group, is a widely used bioorthogonal handle. Its reactivity with azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC) provides a highly specific and efficient means of bioconjugation. 9-Undecyn-1-ol, with its terminal alkyne and a primary alcohol, offers a versatile scaffold for introducing this functionality onto biomolecules. The long carbon chain also provides a spacer arm, which can minimize potential steric hindrance between the biomolecule and the conjugated partner.

This guide will focus on a two-step strategy for labeling amine-containing biomolecules (e.g., proteins) with 9-Undecyn-1-ol. First, the primary alcohol of 9-Undecyn-1-ol is activated to create a reactive ester. Second, this activated alkyne is reacted with primary amines on the biomolecule, such as the side chain of lysine residues, to form a stable amide bond.

The Chemistry of Labeling: A Two-Step Approach

The core of this protocol lies in the transformation of the inert primary alcohol of 9-Undecyn-1-ol into a group that readily reacts with the primary amines on a biomolecule. This is typically achieved by creating an N-hydroxysuccinimidyl (NHS) ester.

Step 1: Activation of 9-Undecyn-1-ol

The primary alcohol of 9-Undecyn-1-ol is not inherently reactive towards amines under physiological conditions. To facilitate the reaction, we first activate it by converting it into a more electrophilic species. A common and effective method is the formation of a succinimidyl carbonate by reacting 9-Undecyn-1-ol with N,N'-Disuccinimidyl carbonate (DSC). This reaction creates a highly reactive intermediate that is susceptible to nucleophilic attack by amines.

Step 2: Conjugation to the Biomolecule

The activated 9-Undecyn-1-ol (9-undecynyl-succinimidyl carbonate) is then introduced to the biomolecule in a suitable buffer. The primary amines on the biomolecule, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, act as nucleophiles and attack the succinimidyl carbonate, displacing the N-hydroxysuccinimide leaving group and forming a stable carbamate linkage.

Below is a diagram illustrating the overall workflow:

Figure 1: Workflow for labeling biomolecules with 9-Undecyn-1-ol.

Detailed Protocol: Labeling a Protein with 9-Undecyn-1-ol

This protocol provides a general framework for the labeling of a generic IgG antibody. The user should optimize the reaction conditions, particularly the molar excess of the activated alkyne, for their specific biomolecule.

Materials and Equipment

Reagents:

-

9-Undecyn-1-ol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Protein to be labeled (e.g., IgG antibody)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Amine-free buffer (e.g., HEPES or Borate buffer), pH 8.0-8.5

-

Quenching reagent (e.g., Tris or Glycine)

-

Desalting columns or dialysis cassettes for purification

Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Reaction vials

-

pH meter

-

UV-Vis spectrophotometer for protein concentration measurement

-

Equipment for purification (e.g., chromatography system, dialysis setup)

Step-by-Step Procedure

Part A: Activation of 9-Undecyn-1-ol with DSC

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-Undecyn-1-ol in anhydrous DCM.

-

Addition of DSC: Add N,N'-Disuccinimidyl carbonate (DSC) to the solution. A slight molar excess of DSC (e.g., 1.1 equivalents) is recommended.

-

Base Catalyst: Add a catalytic amount of Triethylamine (TEA) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench any unreacted DSC with a small amount of water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The resulting activated 9-undecynyl-succinimidyl carbonate can be purified by column chromatography on silica gel.

Part B: Labeling of the Protein

-

Protein Preparation: Prepare a solution of your protein in an amine-free buffer (e.g., HEPES or Borate buffer) at a pH of 8.0-8.5. The optimal protein concentration is typically between 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the activated 9-undecynyl-succinimidyl carbonate in anhydrous DMF or DMSO.

-

Labeling Reaction: Add the desired molar excess of the activated alkyne to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris or Glycine, to a final concentration of approximately 50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis. The buffer should be exchanged to a suitable storage buffer for your protein, such as PBS.

Characterization of the Labeled Biomolecule

It is crucial to characterize the alkyne-labeled biomolecule to determine the degree of labeling (DOL), which is the average number of alkyne molecules per protein molecule. This can be achieved through various methods, including:

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass increase of the protein after labeling.

-

Click Reaction with an Azide-Fluorophore: The alkyne-labeled protein can be reacted with an azide-containing fluorescent dye. The DOL can then be determined by UV-Vis spectrophotometry, comparing the absorbance of the protein and the fluorophore.

Key Considerations and Troubleshooting

-

Buffer Choice: The labeling reaction should be performed in an amine-free buffer to avoid competition with the primary amines on the protein. Buffers such as HEPES and Borate are suitable choices. Avoid buffers containing Tris or glycine during the labeling step.

-

pH of the Reaction: The pH of the labeling reaction is critical. A pH between 8.0 and 8.5 is generally optimal for the reaction of NHS esters with primary amines.

-

Molar Excess of Labeling Reagent: The degree of labeling can be controlled by varying the molar excess of the activated 9-Undecyn-1-ol. A higher molar excess will generally result in a higher degree of labeling. However, excessive labeling can lead to protein precipitation or loss of function. It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific application.

-

Protein Stability: Ensure that your protein is stable under the labeling conditions. Some proteins may be sensitive to the pH or the organic co-solvent (DMF or DMSO) used to dissolve the labeling reagent.

Downstream Applications: The "Click" Reaction

Once your biomolecule is successfully labeled with the terminal alkyne handle, it is ready for a variety of downstream applications through the highly efficient and specific "click" reaction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. Ligands such as TBTA are often used to stabilize the copper(I) and improve reaction efficiency.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where the cytotoxicity of copper is a concern, SPAAC is the preferred method. This reaction utilizes a strained cyclooctyne that reacts rapidly with azides without the need for a catalyst.

The choice between CuAAC and SPAAC will depend on the specific experimental context.

Conclusion

The use of 9-Undecyn-1-ol provides a robust and versatile method for introducing a terminal alkyne handle onto biomolecules. The two-step labeling strategy described in this guide, involving the activation of the alcohol and subsequent reaction with primary amines, offers a reliable means of preparing biomolecules for bioorthogonal conjugation. By carefully controlling the reaction conditions and adequately characterizing the labeled product, researchers can confidently employ this technique for a wide array of applications in chemical biology, drug discovery, and diagnostics.

References

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed 9-Undecyn-1-ol Bioconjugation Experiments

Welcome to the technical support center for 9-Undecyn-1-ol bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation experiments involving this terminal alkyne linker. Here, we address common challenges and provide actionable, field-proven solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 9-Undecyn-1-ol is showing low to no yield. What are the likely causes?

Low or no yield in CuAAC reactions is a frequent issue. The root cause often lies in one of several key areas: copper catalyst oxidation, ligand issues, reactant quality, or reaction conditions.

-

Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) state by atmospheric oxygen. It is crucial to perform the reaction under anaerobic conditions.

-

Troubleshooting Steps:

-

Degas all solutions: Sparge all buffers, solvents, and reactant solutions with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to use.

-

Use a reducing agent: Include a reducing agent like sodium ascorbate to reduce any oxidized Cu(II) back to Cu(I) in situ. A typical starting concentration is 5-10 molar equivalents relative to the copper sulfate.

-

Work quickly: Once the copper catalyst is added, proceed with the reaction promptly to minimize air exposure.

-

-

-

Ligand Inefficiency or Absence: A suitable ligand is essential to stabilize the Cu(I) catalyst, prevent its oxidation, and facilitate the cycloaddition. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices for protecting the copper catalyst.

-

Troubleshooting Steps:

-

Verify ligand addition: Ensure that the correct ligand was added to the reaction mixture at the appropriate concentration (typically 1-2 molar equivalents to copper).

-

Check ligand quality: Ensure the ligand has not degraded. If in doubt, use a fresh stock.

-

Solubility: For reactions in aqueous buffers, a water-soluble ligand like THPTA is recommended to maintain catalyst solubility and activity.

-

-

-

Reactant Quality and Stoichiometry: The purity and concentration of your 9-Undecyn-1-ol and azide-containing biomolecule are critical.

-

Troubleshooting Steps:

-

Confirm concentrations: Accurately determine the concentrations of your stock solutions using a reliable method (e.g., spectrophotometry for proteins, NMR for small molecules).

-

Assess purity: Use techniques like mass spectrometry or NMR to verify the purity of your 9-Undecyn-1-ol. Impurities can interfere with the reaction.

-

Optimize stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, an excess of one reactant (often the smaller molecule, 9-Undecyn-1-ol) can drive the reaction to completion. Experiment with a 3-10 fold molar excess of the alkyne.

-

-

Q2: I am observing significant protein aggregation or precipitation during my CuAAC reaction. How can I prevent this?

Protein aggregation is a common side effect of CuAAC, often induced by the copper catalyst itself, which can promote disulfide bond formation and protein denaturation.

-

Troubleshooting Steps:

-

Use a copper-chelating ligand: Ligands like THPTA not only stabilize Cu(I) but also reduce its propensity to cause protein aggregation.

-

Optimize pH: The reaction pH can influence protein stability. Most proteins are stable in the pH range of 7.0-8.0. Avoid acidic conditions which can promote aggregation.

-

Include additives: The addition of crowding agents (e.g., 5% glycerol or PEG) or non-ionic detergents (e.g., 0.01% Tween-20) can help maintain protein solubility.

-

Lower the reaction temperature: Running the reaction at 4°C instead of room temperature can sometimes reduce the rate of aggregation, although this may require longer reaction times.

-

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein with 9-Undecyn-1-ol

This protocol provides a starting point for the conjugation of an azide-modified protein with 9-Undecyn-1-ol.

Materials:

-

Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)

-

9-Undecyn-1-ol

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)

-

Degassed buffers

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 9-Undecyn-1-ol in DMSO to a final concentration of 100 mM.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup (perform all additions in the order listed):

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add THPTA to a final concentration of 1 mM.

-

Add 9-Undecyn-1-ol to a final molar excess of 10-20 fold over the protein.

-

Add CuSO₄ to a final concentration of 0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

-

-

Purification:

-

Remove unreacted 9-Undecyn-1-ol and catalyst components using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success.

Caption: A typical experimental workflow for the CuAAC bioconjugation of a protein with 9-Undecyn-1-ol.

Q3: My Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is inefficient. What could be the problem?

SPAAC avoids the use of a cytotoxic copper catalyst, but its success hinges on the reactivity of the strained cyclooctyne. While 9-Undecyn-1-ol itself is not a strained alkyne, if you are attempting to conjugate it to a biomolecule that will then react with a strained azide, or vice-versa, several factors can influence the outcome. Assuming you are reacting a 9-Undecyn-1-ol modified biomolecule with a strained azide (e.g., DBCO, BCN), consider the following:

-

Steric Hindrance: The accessibility of the alkyne on your biomolecule is paramount. If the 9-Undecyn-1-ol is attached at a sterically hindered site, the bulky strained azide may not be able to approach for the reaction to occur.

-

Troubleshooting Steps:

-

Modify your labeling strategy: If possible, choose a different site on your biomolecule for attaching the 9-Undecyn-1-ol that is more solvent-exposed.

-

Consider a longer linker: Using a longer linker than 9-Undecyn-1-ol might provide more flexibility and reduce steric hindrance.

-

-

-

Reactivity of the Strained Azide: Not all strained azides have the same reactivity.

-

Troubleshooting Steps:

-

Switch to a more reactive cyclooctyne: If using a less reactive strained azide, consider switching to one with faster kinetics, such as a dibenzocyclooctyne (DBCO) derivative.

-

Check the integrity of the strained azide: These reagents can degrade over time, especially if not stored correctly. Use a fresh, high-quality reagent.

-

-

-

Reaction Conditions: While SPAAC is generally robust, conditions can still impact efficiency.

-

Troubleshooting Steps:

-

Increase reactant concentrations: A higher concentration of one or both reactants can increase the reaction rate.

-

Extend the reaction time: Some SPAAC reactions can be slow and may require incubation for 24 hours or longer to achieve a high yield.

-

Optimize pH: While less sensitive than CuAAC, the pH can still affect the stability of your biomolecule. Ensure the reaction buffer is at an optimal pH for your protein.

-

-

Data Interpretation

Table 1: Troubleshooting Guide for Low Bioconjugation Yield

| Symptom | Potential Cause | Recommended Action |

| No product formation in CuAAC | Copper(I) oxidation | Degas all solutions and include sodium ascorbate. |

| Inactive catalyst | Use a fresh stock of CuSO₄ and a suitable ligand (e.g., THPTA). | |

| Incorrect reactant concentrations | Verify the concentrations of all stock solutions. | |

| Low product yield in CuAAC | Suboptimal stoichiometry | Increase the molar excess of 9-Undecyn-1-ol. |

| Insufficient reaction time | Extend the incubation period. | |

| Protein precipitation | Copper-induced aggregation | Use a chelating ligand like THPTA and consider adding stabilizing agents. |

| Low yield in SPAAC | Steric hindrance | Re-evaluate the labeling site or use a longer linker. |

| Low reactivity of strained azide | Use a more reactive cyclooctyne derivative and ensure its quality. |

Visualizing Reaction Mechanisms

Understanding the underlying chemistry is key to troubleshooting.

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization of 9-Undecyn-1-ol Bioconjugates

Proper characterization is essential to confirm successful conjugation.

Q4: How can I confirm that my bioconjugation reaction was successful?

Several analytical techniques can be employed to verify the formation of your desired bioconjugate.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation. The conjugated protein should migrate slower than the unconjugated protein. This is a quick and easy qualitative check.

-

Mass Spectrometry (MS): This is a definitive technique to confirm conjugation. By comparing the mass of the starting biomolecule to the mass of the product, you can determine the number of 9-Undecyn-1-ol molecules that have been attached. Techniques like MALDI-TOF or ESI-MS are commonly used.

-

UV-Vis Spectroscopy: If the azide-containing molecule has a unique chromophore, you can use UV-Vis spectroscopy to monitor the reaction.

-

HPLC (High-Performance Liquid Chromatography): Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the starting materials, allowing for quantification and purity assessment.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

Technical Support Center: Addressing Low Reactivity of Sterically Hindered Azides with 9-Undecyn-1-ol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in bioconjugation and material science: the low reactivity of sterically hindered azides with terminal alkynes, specifically 9-Undecyn-1-ol, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Our goal is to provide you with the expertise and practical solutions to overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and biocompatibility. However, the reaction's success is highly dependent on the steric accessibility of both the azide and alkyne partners. When the azide is sterically hindered—for instance, attached to a bulky substituent or located within a sterically congested environment of a larger molecule—the rate of reaction with an alkyne like 9-Undecyn-1-ol can decrease dramatically. This is primarily due to the hindered approach of the azide to the copper-acetylide intermediate, a key step in the catalytic cycle.

Troubleshooting Guide: Low Reactivity and Yield

Here, we address common issues encountered when reacting sterically hindered azides with 9-Undecyn-1-ol, presenting them in a question-and-answer format to directly tackle your experimental challenges.

Q1: My CuAAC reaction with a sterically hindered azide and 9-Undecyn-1-ol is showing low to no product formation. What are the likely causes?

A1: Low reactivity in this context is almost always multifactorial. The primary culprits are:

-

Steric Hindrance: The bulky groups near your azide are preventing the formation of the crucial copper-acetylide complex.

-

Catalyst Inefficiency: The chosen copper source and/or ligand may not be robust enough to overcome the steric barrier.

-

Suboptimal Reaction Conditions: Temperature, solvent, and reagent concentrations play a critical role and may need optimization.

-

Reagent Degradation: The quality of your copper source, reducing agent, and 9-Undecyn-1-ol is paramount.

Q2: How can I improve the yield of my reaction without completely changing my azide substrate?

A2: Several strategies can be employed to enhance the reaction efficiency:

-

Optimize the Catalytic System:

-

Ligand Choice: The use of sterically demanding ligands on the copper catalyst can accelerate the reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems as it stabilizes the Cu(I) oxidation state and improves catalytic turnover. For organic solvents, ligands like TBTA can be effective.

-

Copper Source: Ensure you are using a reliable Cu(I) source. If starting with Cu(II) salts (like CuSO₄), a reducing agent such as sodium ascorbate is essential and should be used in excess.

-

-

Solvent and Temperature Adjustments:

-

Solvent: A solvent system that can solubilize all reaction components is crucial. For many applications, a mixture of water and a co-solvent like t-butanol or DMSO is effective.

-

Temperature: While CuAAC reactions are often run at room temperature, gently heating the reaction mixture to 35-45 °C can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or degradation of sensitive substrates at elevated temperatures.

-

-

Increase Reagent Concentration:

-

Carefully increasing the concentration of 9-Undecyn-1-ol and the copper catalyst can sometimes drive the reaction to completion. A modest increase (e.g., from 1-2 mol% to 5 mol% catalyst) can have a significant impact.

-

Q3: Are there alternative reaction pathways if optimizing CuAAC fails?

A3: Yes, if CuAAC proves intractable, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne instead of a terminal alkyne like 9-Undecyn-1-ol. While this would require synthesizing a cyclooctyne derivative of your linker, SPAAC is often much faster and is not susceptible to catalyst-related issues.

Frequently Asked Questions (FAQs)

Q: Can I use a pre-formed Cu(I) catalyst instead of generating it in situ?

Q: How do I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of your starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for more quantitative analysis.

Q: What is the optimal ratio of reducing agent to copper sulfate?

A: A common and effective ratio is 5 equivalents of sodium ascorbate to 1 equivalent of copper sulfate. This ensures that a sufficient amount of Cu(I) is present throughout the reaction.

Experimental Protocols

Protocol 1: Optimized CuAAC for Sterically Hindered Azides

This protocol is designed to maximize the reactivity of a sterically hindered azide with 9-Undecyn-1-ol.

Materials:

-

Sterically hindered azide

-

9-Undecyn-1-ol

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: 1:1 mixture of deionized water and t-butanol

-

Nitrogen or Argon gas

Procedure:

-

In a clean, dry flask, dissolve the sterically hindered azide (1.0 eq) and 9-Undecyn-1-ol (1.2 eq) in the water/t-butanol solvent mixture.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare the catalyst solution:

-

Dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.1 eq) in a small amount of deionized water.

-

Add a freshly prepared solution of sodium ascorbate (0.25 eq) in deionized water. The solution should turn from blue to colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).

-

-

Add the catalyst solution to the degassed solution of the azide and alkyne.

-

Stir the reaction mixture at room temperature or gently heat to 40 °C.

-

Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

-

Once the reaction is complete, proceed with your standard workup and purification protocol.

Data Summary Table

| Parameter | Standard Condition | Optimized for Hindered Azides | Rationale |

| Catalyst Loading | 1-2 mol% | 5 mol% | Overcomes higher activation energy. |

| Ligand | None / TBTA | THPTA | Stabilizes Cu(I) and enhances reactivity. |

| Temperature | Room Temperature | 35-45 °C | Provides energy to overcome steric clash. |

| Reducing Agent | 2-3 eq | 5 eq | Ensures a sustained pool of active Cu(I). |

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting low reactivity in the CuAAC reaction between a sterically hindered azide and 9-Undecyn-1-ol.

Caption: Troubleshooting workflow for hindered CuAAC reactions.

References

-

Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Source: Organic Letters URL: [Link]

-

Title: A Strain-Promoted Alkyne-Azide Cycloaddition. Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Source: The Journal of Organic Chemistry URL: [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.